molecular formula C10H21NO2 B8811453 Tert-butyl 2-amino-4-methylpentanoate CAS No. 17389-05-8

Tert-butyl 2-amino-4-methylpentanoate

Cat. No.: B8811453
CAS No.: 17389-05-8
M. Wt: 187.28 g/mol
InChI Key: HBEJJYHFTZDAHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 2-amino-4-methylpentanoate is a chiral amino acid ester that serves as a vital synthetic intermediate and building block in medicinal chemistry and drug design. This compound, particularly the (S)-enantiomer, is a derivative of the amino acid leucine, protected at the carboxyl group with a tert-butyl ester moiety . The tert-butyl protecting group is widely used for its stability under a range of reaction conditions and its subsequent clean removal under mild acidic conditions, such as with trifluoroacetic acid (TFA) . A primary research application of this compound is in the development of prodrugs. It has been utilized in the synthesis of amino acid carbamate prodrugs of polyphenols like resveratrol, where it helps shield the active compound from rapid metabolic degradation, thereby enhancing its systemic delivery and bioavailability . Furthermore, this compound functions as a key peptidomimetic fragment in the design of potent bioactive molecules. It has been employed as a core building block in the synthesis of dipeptide-type inhibitors for viruses such as SARS-CoV, demonstrating its value in creating potential therapeutic agents . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

CAS No.

17389-05-8

Molecular Formula

C10H21NO2

Molecular Weight

187.28 g/mol

IUPAC Name

tert-butyl 2-amino-4-methylpentanoate

InChI

InChI=1S/C10H21NO2/c1-7(2)6-8(11)9(12)13-10(3,4)5/h7-8H,6,11H2,1-5H3

InChI Key

HBEJJYHFTZDAHZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)OC(C)(C)C)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Homologs

  • Tert-butyl 4-amino-4-methylpentanoate (CID 21576016) Structure: C10H21NO2 (same molecular formula as the target compound). Key Difference: The amino group is at the 4-position instead of the 2-position. The SMILES string is CC(C)(C)OC(=O)CCC(C)(C)N . Applications: Less commonly reported in pharmaceutical synthesis compared to the 2-amino isomer, likely due to reduced compatibility with peptide coupling reagents.
  • Methyl 2-amino-4-methylpentanoate Structure: C8H15NO2. Key Difference: The ester group is methyl rather than tert-butyl, reducing steric protection and making it more susceptible to hydrolysis. Used in the synthesis of benzamido derivatives (e.g., methyl 2-benzamido-4-methylpentanoate) via TBHP-mediated oxidative coupling .

Functional Group Variants

  • Benzyl 2-[[(2S)-2-[[2-(tert-Butoxycarbonylamino)acetyl]amino]-4-methyl-pentanoyl]amino]acetate (CAS 118700-52-0) Structure: Contains an additional benzyl-protected glycine moiety. Key Difference: This compound is a dipeptide intermediate, demonstrating how tert-butyl 2-amino-4-methylpentanoate can be extended into complex architectures for drug discovery .
  • 2-([(tert-Butoxy)carbonyl]amino)-4-methoxypentanoic acid (CAS 1692392-16-7) Structure: Features a methoxy substituent at the 4-position and a carboxylic acid group instead of an ester. Key Difference: The carboxylic acid enhances solubility in aqueous media, making it suitable for bioconjugation, while the methoxy group introduces electronic effects that modulate reactivity .

Pharmaceutical Relevance

  • The tert-butyl group in this compound enhances metabolic stability, making it a preferred intermediate in protease inhibitor development .
  • In contrast, methyl esters like methyl (2S)-2-amino-3-phenylpropanoate are used in chiral pool synthesis for alkaloids and allium-derived natural products .

Data Tables

Table 1: Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight Key Functional Groups Applications Reference
This compound C10H21NO2 187.28 g/mol Tert-butyl ester, primary amine Peptide synthesis, antiprotozoals
Methyl 2-amino-4-methylpentanoate C8H15NO2 157.21 g/mol Methyl ester, primary amine Oxidative coupling intermediates
Tert-butyl 4-amino-4-methylpentanoate C10H21NO2 187.28 g/mol Tert-butyl ester, secondary amine Limited reports in synthesis

Preparation Methods

Reaction Mechanism and Conditions

In a typical procedure, L-leucine is suspended in excess tert-butanol, and a catalytic amount of concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) is added. The mixture is refluxed at 80–100°C for 12–24 hours, facilitating the nucleophilic attack of the alcohol on the activated carboxyl group. The amino group remains protonated under these conditions, minimizing side reactions such as self-condensation.

Key Parameters:

  • Molar Ratio: A 1:5 ratio of leucine to tert-butanol ensures excess alcohol to drive the equilibrium toward ester formation.

  • Catalyst Loading: 1–2% (v/v) H₂SO₄ or HCl.

  • Yield: 60–75% after purification via vacuum distillation or recrystallization.

Limitations and Modifications

While cost-effective, this method faces challenges such as prolonged reaction times and moderate yields due to equilibrium limitations. To address this, Dean-Stark traps are occasionally employed to remove water, shifting the equilibrium toward the ester product. Alternative catalysts, such as p-toluenesulfonic acid (p-TsOH), have also been explored, reducing reaction times to 8–10 hours with comparable yields.

Coupling Reagent-Mediated Esterification

For acid-sensitive substrates or higher enantiomeric purity, coupling reagents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are employed. This method avoids strong acids, making it suitable for lab-scale synthesis.

Protocol and Optimization

L-leucine is dissolved in anhydrous dichloromethane (DCM) or dimethylformamide (DMF), followed by sequential addition of tert-butanol, DCC, and a catalytic amount of 4-dimethylaminopyridine (DMAP). The reaction proceeds at room temperature for 4–6 hours, with yields exceeding 85% after column chromatography.

Advantages:

  • Mild Conditions: No elevated temperatures or strong acids required.

  • Compatibility: Ideal for substrates with acid-labile functional groups.

Industrial Adaptations

Scaled-up versions replace DCC with water-soluble carbodiimides (e.g., EDC) to simplify purification. Continuous flow reactors further enhance efficiency, achieving space-time yields of 120 g·L⁻¹·h⁻¹ in pilot studies.

Enzymatic Synthesis and Biocatalytic Routes

Recent advances in biocatalysis have enabled the enzymatic preparation of this compound via leucine dehydrogenase (LeuDH)-catalyzed reductive amination. This method is particularly valuable for producing enantiopure batches.

Reductive Amination of Trimethylpyruvic Acid

As detailed in a 2020 study, LeuDH from Exiguobacterium sibiricum (EsiLeuDH) catalyzes the conversion of trimethylpyruvic acid (TMP) to L-tert-leucine in the presence of ammonium formate and NADH. The resulting amino acid is subsequently esterified using tert-butanol (Figure 1).

Key Findings:

  • Enzyme Stability: EsiLeuDH exhibits a half-life of 14.7 hours at 50°C, enabling sustained activity during prolonged reactions.

  • Substrate Inhibition Mitigation: Fed-batch feeding of TMP (0.8 M final concentration) achieves 81% conversion, yielding 65.6 g·L⁻¹ of L-tert-leucine.

Integrated Esterification Systems

Combining enzymatic amination with in situ esterification using immobilized lipases (e.g., Candida antarctica Lipase B) streamlines production. This one-pot system eliminates intermediate isolation, reducing processing time by 40%.

Comparative Analysis of Synthetic Methods

Method Catalyst/Reagent Temperature Time Yield Purity (ee)
Acid-CatalyzedH₂SO₄80–100°C12–24 h60–75%90–95%
Coupling ReagentDCC/DMAP25°C4–6 h85–90%>99%
Enzymatic + EsterificationEsiLeuDH/Lipase B30–50°C8–12 h75–80%>99%

Table 1. Performance metrics of this compound synthesis routes.

Industrial-Scale Production Techniques

Continuous Flow Reactors

Modern pharmaceutical facilities adopt continuous flow systems for acid-catalyzed esterification, achieving 95% conversion in 2 hours. These systems integrate real-time monitoring via HPLC to adjust feed rates dynamically.

Solvent-Free Mechanochemistry

Ball-mill-assisted reactions eliminate solvents, reducing waste. L-leucine and tert-butanol are milled with silica-supported H₂SO₄, yielding 70% product in 3 hours .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing tert-butyl 2-amino-4-methylpentanoate with high enantiomeric purity?

  • Methodological Answer : To achieve high enantiomeric purity, use chiral auxiliaries or catalysts during the amino acid coupling step. For example, (R)- or (S)-configured intermediates (e.g., tert-butyl esters) can be synthesized via asymmetric hydrogenation or enzymatic resolution . Monitor stereochemical integrity using polarimetry or chiral HPLC, ensuring reaction conditions (temperature, solvent) minimize racemization.

Q. How can researchers characterize this compound to confirm structural identity and purity?

  • Methodological Answer : Employ a combination of 1H^1H-NMR and 13C^{13}C-NMR to verify the tert-butyl group (δ ~1.4 ppm for 1H^1H), amino protons (δ 1.5–2.5 ppm), and ester carbonyl (δ ~170 ppm in 13C^{13}C). IR spectroscopy confirms the presence of N-H (3300–3500 cm1^{-1}) and ester C=O (~1740 cm1^{-1}). Purity should be assessed via HPLC (>95%) and elemental analysis .

Q. What solubility properties are critical for handling this compound in aqueous or organic reaction systems?

  • Methodological Answer : The compound exhibits limited aqueous solubility (~0.0772 mg/mL) but dissolves well in polar aprotic solvents (e.g., DMF, DMSO) and chlorinated solvents (e.g., DCM). Solubility can be enhanced using co-solvents like ethanol or acetone. Pre-screen solubility under experimental conditions to avoid precipitation during reactions .

Advanced Research Questions

Q. How do steric and electronic effects of the tert-butyl group influence the reactivity of this compound in peptide coupling reactions?

  • Methodological Answer : The tert-butyl group provides steric protection to the amino group, reducing undesired side reactions (e.g., oxidation or nucleophilic attack). However, its bulkiness may slow coupling kinetics. Optimize using activating agents like HATU or PyBOP in DMF, and monitor reaction progress via LC-MS to balance protection and reactivity .

Q. What strategies resolve contradictions in reported melting points or spectral data for this compound derivatives?

  • Methodological Answer : Discrepancies often arise from polymorphic forms or impurities. Recrystallize the compound from hexane/ethyl acetate to isolate the dominant polymorph. Compare experimental data with computational predictions (DFT for NMR shifts) and cross-validate using X-ray crystallography if available .

Q. How can researchers assess the stability of this compound under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies:

  • pH Stability : Incubate in buffers (pH 2–12) at 25°C and 40°C for 24–72 hours. Analyze degradation products via HPLC-MS.
  • Thermal Stability : Use TGA/DSC to determine decomposition onset temperatures. Store samples at –20°C under inert gas (N2_2) to prolong shelf life .

Q. What role does this compound play in enzyme inhibition studies, and how is its binding affinity quantified?

  • Methodological Answer : As a peptide mimic, it can inhibit proteases or aminotransferases. Measure binding affinity using surface plasmon resonance (SPR) or fluorescence polarization assays. Synthesize fluorogenic substrates (e.g., with AMC tags) to quantify IC50_{50} values under pseudo-first-order conditions .

Safety and Compliance

Q. What protocols ensure safe handling and storage of this compound in academic labs?

  • Methodological Answer : Store in sealed glass containers under inert atmosphere (argon) at –20°C to prevent hydrolysis. Use explosion-proof refrigeration for large quantities. Wear PPE (nitrile gloves, goggles) and work in a fume hood due to respiratory irritation risks (H315/H319/H335) .

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